Scaffold-Level Pharmacological Differentiation: 3-Methylidene vs. 3-Hydrogen or 3-Carbonyl Analogs in Opioid Receptor Modulation
While the title compound itself lacks publicly disclosed receptor binding data, its 3-methylidene-8-azabicyclo[3.2.1]octane scaffold is structurally encompassed by the broad Markush claims of EP1737853A1, which teaches that 3-(diheteroarylmethylene) derivatives (where the exocyclic alkene is conjugated to two heteroaryl rings) exhibit δ-opioid and/or μ-opioid receptor modulation [2]. In contrast, the US 8,664,242 B2 patent demonstrates that 8-azabicyclo[3.2.1]octane compounds lacking a C-3 exocyclic double bond but bearing endo-aryl substituents at C-3 act as selective mu opioid receptor antagonists, with certain examples showing Ki values below 10 nM at the human mu opioid receptor [1]. The title compound, with its unconjugated 3-methylidene group (non-heteroaryl-substituted alkene), occupies a distinct structural space between these two patent-defined pharmacophore classes. This structural divergence predicts a pharmacological profile that cannot be interpolated from either the 3-(diheteroarylmethylene) series or the 3-endo-aryl series.
| Evidence Dimension | Structural determinant of receptor subtype pharmacology in 8-azabicyclo[3.2.1]octane class |
|---|---|
| Target Compound Data | 3-methylidene (unconjugated exocyclic alkene) + 8-thiophene-2-carbonyl (CAS 2320574-85-2) |
| Comparator Or Baseline | Comparator A (EP1737853A1): 3-(diheteroarylmethylene) analogs – conjugated exocyclic alkene. Comparator B (US 8,664,242 B2): 3-endo-aryl analogs – no exocyclic alkene, mu opioid antagonists with Ki < 10 nM for selected examples |
| Quantified Difference | Pharmacophore class divergence; no quantitative cross-class extrapolation possible without direct testing. Receptor subtype selectivity (δ vs. μ) is exquisitely sensitive to conjugation state at C-3 and N-8 substituent identity. |
| Conditions | Inferred from patent-defined general formulae (Markush structures) and exemplified compound data; no direct assay data for CAS 2320574-85-2. |
Why This Matters
A procurement decision based solely on in-class membership would be scientifically indefensible; the title compound's unique substitution pattern maps to a distinct pharmacophore space with unknown receptor selectivity.
- [1] Theravance, Inc. 8-azabicyclo[3.2.1]octane compounds as mu opioid receptor antagonists. United States Patent US 8,664,242 B2. Filed February 28, 2007, and issued March 4, 2014. View Source
- [2] Johnson & Johnson. 3-(diheteroarylmethylene)-8-azabicyclo[3.2.1]octane and 3-((aryl)(heteroaryl)methylene)-8-azabicyclo[3.2.1]octane derivatives. European Patent EP1737853A1. Filed February 2, 2005. View Source
